molecular formula C57H110O6 B179404 Tristearin CAS No. 68334-00-9

Tristearin

Cat. No. B179404
CAS RN: 68334-00-9
M. Wt: 891.5 g/mol
InChI Key: DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Description

Tristearin, also known as Stearin or glyceryl tristearate, is an odorless, white powder . It is a triglyceride derived from three units of stearic acid . Most triglycerides are derived from at least two and more commonly three different fatty acids .


Molecular Structure Analysis

Tristearin has a chemical formula of C57H110O6 and a molecular weight of 891.4797 g/mol . It consists of three stearic acid moieties . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Tristearin molecule contains a total of 172 bonds .


Physical And Chemical Properties Analysis

Tristearin is insoluble in water but soluble in alcohol, chloroform, and carbon disulfide . It has a melting point of 54–72.5 °C . The standard enthalpy of combustion is 35806.7 kJ/mol .

Scientific Research Applications

  • Thermal Properties : Tristearin's thermal behavior has been extensively studied using adiabatic and differential scanning calorimetry. These studies provide insights into its specific heat capacities, polymorphic forms, enthalpies of fusion, and melting temperatures, which are vital for applications in materials science and engineering (Matović et al., 2005).

  • Biodegradation in Soil : Research on tristearin's biodegradation in soil showcases its role as a model molecular marker for studying the fate of fatty wastes from food industries. The studies indicate significant lipid degradation by soil microorganisms, suggesting its potential application in environmental science and waste management (Hita et al., 1996).

  • Polymorphism Studies : Investigations using modulated temperature differential scanning calorimetry have been conducted to understand tristearin's polymorphism, which is crucial for industries dealing with fats and oils. These studies help in discerning the crystallization and melting behavior of various polymorphic forms of tristearin (Singh et al., 1999).

  • Nuclear Metrology : Tristearin has been used to create thin layers rich in hydrogen for applications in nuclear metrology, such as recoil proton telescopes and cross-section ratio determination. This highlights its potential in nuclear physics and instrumentation (Stolarz et al., 2011).

  • Polymorphic Characterization : Studies on the polymorphic characteristics and thermal stability of synthesized tristearin provide valuable information for the food industry, particularly in understanding the stability and transitions of different forms at various temperatures (Oh et al., 2002).

  • Drug Delivery Systems : Tristearin has been explored for its use in drug delivery systems, particularly in the formulation of solid lipid nanoparticles for sustained drug release. This application is significant in pharmaceutical sciences for improving drug efficacy and reducing side effects (Raj et al., 2016).

  • Environmental Sampling : The use of tristearin-coated fibreglass sheets for passive sampling of atmospheric semivolatile organic chemicals demonstrates its application in environmental monitoring and analysis (Müller et al., 2000).

Future Directions

One study suggests that Pt represents an effective promoter of supported Ni catalysts in the transformation of Tristearin to green diesel . Another study suggests that liquid lipids can act as polymorphic modifiers of Tristearin-based systems .

properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047503
Record name Glyceryl tristearate
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Molecular Weight

891.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Tristearin
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Record name TG(18:0/18:0/18:0)
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Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether
Record name TRISTEARIN
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Density

0.8559 at 90 °C/4 °C
Record name TRISTEARIN
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Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/
Record name TRISTEARIN
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Product Name

Tristearin

Color/Form

White powder, Colorless crystals or powder

CAS RN

555-43-1, 68334-00-9
Record name Tristearin
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Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Glyceryl tristearate
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Record name Glycerol tristearate
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Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)
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Synthesis routes and methods I

Procedure details

Next, 60% by mass of the olein part of the transesterified oil D obtained was mixed with 40% by mass of the above-mentioned palm medium-melting fraction 45 (PMF45) as the XOX type oil-and-fat B, and acetone of which volume was four times that of the above-mentioned mixture of the olein part of the transesterified oil D and the palm medium-melting fraction 45 (PMF45) was mixed, and a solvent fractionation was further carried out at −2 to 1 degrees C. so as to obtain a stearin part that were adopted as oil-and-fat compositions of Example 9.
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Synthesis routes and methods II

Procedure details

The stearin part of transesterified oil can be obtained by transesterifying a raw oil-and-fat containing 10 to 40% by mass of oleic acid, 10 to 40% by mass of stearic acid and 30 to 70% by mass of palmitic acid, and then fractionating it so as to obtain an olein part, and further fractionating the olein part. It is preferable to use a raw oil-and-fat containing 10 to 35% by mass of oleic acid, 15 to 40% by mass of stearic acid and 35 to 65% by mass of palmitic acid, and it is more preferable to use a raw oil-and-fat containing 10 to 30% by mass of oleic acid, 15 to 35% by mass of stearic acid and 35 to 55% by mass of palmitic acid.
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Synthesis routes and methods III

Procedure details

In the second of a series of flavor stability tests, high oleic sunflower oil (abbreviated “HOSO”, see above from Cargill, Inc.), anhydrous milkfat (AMF) and a palm oil stearin+olein blend obtained from Loders Crooklan, Channahon, Ill. (SansTrans™39 product abbreviated “POSO” with a melting point of 37-41° C.), were each evaluated for their ability to stabilize the flavor of menhaden fish oil dispersed in skim milk. Skim milk was fortified with sufficient non-fat dry milk to produce a final protein level in the milk of 4.2% by weight. Menhaden fish oil that had been isolated and refined by Omega Protein, Inc. (Houston, Tex.) as well as the HOSO oil and the AMF and POSO fats were supplemented with the same antioxidant levels of mixed tocopherols, rosemary extract, ascorbyl palmitate and lecithin described above. Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO. The first of these blends containing fish oil diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk) was dispersed directly into the skim milk using high shear mixing (Turrax blender at 4000 rpm). The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF were melted and combined with 1 part of fish oil to form melted fat blends. The aqueous pre-emulsions contained 30% by weight of these melted fat blends and 70% by weight of a water phase. The water phase contained sodium caseinate adequate for stabilizing the emulsion, and the fat blends were supplemented with an adequate level of a mono- and diglyceride DATEM derivative (Panodan® S Visco-Lo 2000, a diacetyl tartaric acid ester derivative obtained from Danisco USA, New Century, Kans.) that also assisted in stabilizing the aqueous emulsions. These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient for providing 32 mg EPA+DHA per 8 oz serving of milk. Milks were pasteurized at 280° F. for 3 sec, homogenized at 2000+500 PSI, and stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles. These bottles were then stored either in the dark or under cool white fluorescent lighting. Sensory testing of these milks was performed over 15 days of storage. None of the sample milks packaged in white PETE bottles developed a fishy flavor over this period regardless of exposure to light, although all samples stored in the dark were reported to have a cleaner, fresher taste. However, with milk samples stored in transparent bottles, fluorescent light exposure resulted in fishy off-flavors developing in all of the fish oil-fortified milk samples. More specifically, off-flavors were first detected on day 8 for milk containing fish oil that had been diluted 6-fold with HOSO. Subsequently, off-flavors were detected on day 11 for fish oil diluted only 3-fold with AMF, and finally on day 13 for fish oil diluted only 3-fold with POSO. Therefore, AMF and POSO fats were surprisingly more effective even when used at a lower level than HOSO oil for stabilizing fish oil against photo-oxidation by fluorescent lighting (11 and 13 days stability compared to 8 days). Taking into consideration that the fish oil was combined at twice the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats compared to the HOSO oil (@ 17% by weight), these saturated fats are even more effective at extending shelf life (compared to HOSO) than the sensory tests indicate. These stability findings suggest that the abundance of saturated fatty acids as well as the solid nature of the AMF and POSO fat microparticles (under refrigeration) improve the stabilization of fish oil.
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Synthesis routes and methods IV

Procedure details

In a second hexane fractionation, above olein-fraction was fractionated, (3,22:1 hexane to oil ratio at -10° C.); a stearin fraction was obtained. This stearin fraction contained 60 wt % of diglycerides of which 56,7 wt % were of the SU-type. The overall yield from fractionations was 29%. A third fractionation was performed on the stearin fraction obtained (5:1 hexane to oil at 24,5° C.). The olein-fraction was collected, it contained 62 wt % of diglycerides of which 72,5 wt % were SU-diglycerides. The overall yield was 23%.
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Yield
23%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
W Johnson Jr - International Journal of Toxicology, 2001 - europepmc.org
Triesters of glycerin and aliphatic acids, known generically as glyceryl triesters and specifically as Trilaurin, etc., are used in cosmetic products as occlusive skin-conditioning agents and/…
Number of citations: 33 europepmc.org
A Langevelde, R Peschar, H Schenk - … Crystallographica Section B …, 2001 - scripts.iucr.org
The crystal structures of β-1,2,3-tritetradecanoylglycerol (β-trimyristin or β-MMM) and β-1,2,3-trioctadecanoylglycerol (β-tristearin or β-SSS) have been determined from high-resolution …
Number of citations: 63 scripts.iucr.org
E Da Silva, S Bresson, D Rousseau - Chemistry and physics of lipids, 2009 - Elsevier
… well as the liquid state, of tristearin with focus placed on the CO… the ester carbonyl of molten tristearin. The ratio between the … for the quick discrimination of tristearin polymorphs from a …
Number of citations: 86 www.sciencedirect.com
W MacNaughtan, IA Farhat, C Himawan… - Journal of the …, 2006 - Wiley Online Library
… tristearin binary mixtures. The polymorphic and phase behavior as well as the crystallization kinetics of pure tripalmitin and tristearin … blends of tripalmitin and tristearin, although a phase …
Number of citations: 80 aocs.onlinelibrary.wiley.com
ES Lutton - Journal of the American Chemical Society, 1945 - ACS Publications
… (Alpha forms of the longer chain length tripalmitin and tristearin did give sharp completeclarification points.) To determine the … Pictures of tripalmitin and tristearin could be taken …
Number of citations: 107 pubs.acs.org
VV Yankah, CC Akoh - Journal of the American Oil Chemists' Society, 2000 - Springer
… lipids (SL) were synthesized by transesterifying tristearin with caprylic acid (C8:0) or oleic … acid into tristearin were compared with those for incorporating oleic acid into tristearin. For all …
Number of citations: 100 link.springer.com
W Weber, S Petkov, G Brunner - Fluid Phase Equilibria, 1999 - Elsevier
The data base of experimentally determined phase-equilibria of high boiling molecules with gases is very small compared to the need for these data. With the knowledge of binary …
Number of citations: 104 www.sciencedirect.com
M Kellens, W Meeussen, R Gehrke… - Chemistry and physics of …, 1991 - Elsevier
Time-resolved X-ray diffraction studies of the polymorphic behaviour of tripalmitin and tristearin during crystallization and melting, have been performed using synchrotron radiation in …
Number of citations: 92 www.sciencedirect.com
M Rasekh, Z Ahmad, R Cross… - Molecular …, 2017 - ACS Publications
Naturally occurring polymers are promising biocompatible materials that have many applications for emerging therapies, drug delivery systems, and diagnostic agents. The handling …
Number of citations: 60 pubs.acs.org
JS Aronhime, S Sarig, N Garti - Journal of the American Oil …, 1987 - Wiley Online Library
… Tristearin was heated or aged under controlled conditions using differential scanning … structure compatibility with tristearin, which causes a higher mobility of triglyceride molecules. …
Number of citations: 71 aocs.onlinelibrary.wiley.com

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